molecular formula C11H11NO2 B3384386 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one CAS No. 54606-00-7

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one

Cat. No.: B3384386
CAS No.: 54606-00-7
M. Wt: 189.21 g/mol
InChI Key: PVMHBTFGOMDWET-UHFFFAOYSA-N
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Description

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a chemical compound featuring an isoxazoline ring, a five-membered heterocycle noted for its significant potential in medicinal chemistry and pharmacological research. This scaffold is of high interest for developing novel therapeutic agents, particularly in the fields of immunology and central nervous system (CNS) disorders. Researchers value this core structure for its immunomodulatory properties. Structurally related isoxazoline derivatives, such as VGX-1027, have been demonstrated to exhibit potent anti-inflammatory effects in experimental models, including carrageenan-induced pleurisy and collagen-induced arthritis, by suppressing key pro-inflammatory cytokines like TNF-α and IL-1β . The mechanism of action for such compounds often involves the modulation of critical signaling pathways, including inhibition of NF-κB and p38, and upregulation of ERK signaling . Furthermore, compounds based on the 4,5-dihydro-1,2-oxazole skeleton have shown promising antidepressant and antianxiety activities in preclinical behavioral models, such as the forced swim test and the plus maze method . The synthetic versatility of the isoxazoline ring, often constructed via cyclization of chalcones with hydroxylamine hydrochloride, makes it a valuable intermediate for further chemical exploration . This compound is intended for research applications only, providing a key building block or investigative tool for scientists exploring new treatments for inflammatory diseases, autoimmune conditions, and neuropsychiatric disorders. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMHBTFGOMDWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507569
Record name 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54606-00-7
Record name 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions to yield the oxazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and dihydrooxazoles, which can be further utilized in different applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing efficacy comparable to established antibiotics. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways . Further research is needed to elucidate the specific molecular targets involved.

Neurological Effects

Some derivatives have been investigated for their effects on the central nervous system. They may act as anxiolytics or sedatives, similar to benzodiazepines, by enhancing GABAergic transmission . This potential makes them candidates for treating anxiety disorders or insomnia.

Building Blocks in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its oxazole ring can be utilized in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals. For example, it can be used to synthesize triazole or isoxazole derivatives through various cyclization reactions .

Materials Science

In materials science, compounds featuring oxazole rings are often incorporated into polymers and coatings due to their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance their mechanical strength and chemical resistance .

Case Studies

StudyApplicationFindings
Dardouri et al. (2010)AntimicrobialDemonstrated significant antibacterial activity against E. coli and S. aureus .
Mohamed Rida et al. (2011)AnticancerInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent .
Fruscella et al. (2008)Synthetic ChemistryUsed as a precursor for synthesizing complex heterocycles; highlighted its versatility as a building block .

Mechanism of Action

The mechanism by which 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

VGX-1027: (S,R)-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid

  • Molecular Formula: C₁₁H₁₁NO₃
  • Key Features : Replaces the acetyl group with a carboxylic acid (–COOH), enhancing polarity and hydrogen-bonding capacity.
  • Pharmacological Activity : Exhibits potent anti-inflammatory effects by inhibiting LPS-induced pro-inflammatory cytokine production (e.g., TNFα, IL-1β) and modulating immune pathways in models of diabetes and colitis .
  • Toxicity : Demonstrates low toxicity in preclinical studies, making it a candidate for chronic inflammatory diseases .

rac-[(5R)-3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid

  • Molecular Formula: C₁₁H₁₁NO₃
  • Key Features : A racemic mixture with a carboxylic acid substituent. Recognized by the WHO under recommended INN "zenuzolac" .

Comparison with Target Compound :
The acetyl group in this compound reduces polarity compared to carboxylic acid derivatives, likely increasing lipophilicity and membrane permeability. However, this may limit direct anti-inflammatory efficacy, positioning the target compound as a precursor rather than a therapeutic agent.

Propanoic Acid Derivatives

3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic Acid

  • Molecular Formula: C₁₂H₁₃NO₃
  • Key Properties : pKa = 4.62 ± 0.10, density = 1.25 ± 0.1 g/cm³ .
  • Structural Impact: The extended propanoic acid chain increases molecular weight and solubility in aqueous environments compared to the acetylated target compound.

Comparison with Target Compound :
The longer alkyl chain and acidic group enhance solubility but may reduce blood-brain barrier penetration. The target compound’s acetyl group offers a balance between lipophilicity and metabolic stability.

Cyclohexyl and Methyl Substitutions

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid

  • Key Features : Substitution of the phenyl group with cyclohexyl and methyl groups increases steric bulk and lipophilicity.
  • Applications : Used as an impurity reference standard, highlighting its role in quality control for pharmaceuticals .

Comparison with Target Compound :
The cyclohexyl group introduces conformational flexibility and hydrophobicity, contrasting with the planar phenyl group in the target compound. This modification could alter binding affinities to biological targets.

Benzodiazepinone Hybrids

3-Hydroxy-4-phenyl-1-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

  • Key Features: Integrates the target compound’s oxazoline moiety into a benzodiazepinone scaffold.
  • Crystallography : Exhibits hydrogen-bonding networks involving the acetyl group, stabilizing its conformation .

Comparison with Target Compound: The benzodiazepinone hybrid demonstrates how the oxazoline ring can serve as a functional handle in larger bioactive molecules. The acetyl group’s role in hydrogen bonding may influence solubility and crystallinity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Biological Activity
This compound C₁₁H₁₁NO₂ 165.20 Phenyl (C3), Acetyl (C5) Lipophilic, CAS: 1310826-35-7 Synthetic intermediate
VGX-1027 C₁₁H₁₁NO₃ 205.21 Phenyl (C3), Carboxylic acid pKa ~4.5, Low toxicity Anti-inflammatory
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic Acid C₁₂H₁₃NO₃ 219.24 Phenyl (C3), Propanoic acid pKa 4.62, Density 1.25 g/cm³ Not reported

Research Findings and Implications

  • Structural-Activity Relationships : The acetyl group in the target compound provides metabolic stability but limits direct bioactivity compared to carboxylic acid derivatives like VGX-1027, which show proven efficacy in immune modulation .
  • Crystallographic Insights: Hydrogen-bonding patterns in benzodiazepinone hybrids highlight the acetyl group’s role in molecular packing, relevant for drug formulation .
  • Synthetic Utility : The target compound’s structure is leveraged in building blocks for heterocyclic synthesis, emphasizing its role in medicinal chemistry pipelines .

Biological Activity

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a compound belonging to the oxazoline family, characterized by its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO2C_{11}H_{13}NO_2 with a molecular weight of 191.23 g/mol. Its structural uniqueness arises from the presence of a phenyl group attached to the oxazoline ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
IUPAC NameThis compound
InChI KeyQKHZHBZGPDGOAG-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds containing oxazoline structures exhibit significant antimicrobial activity. For instance, derivatives of oxazolines have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Oxazoline Derivatives

CompoundBacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
1-(3-Phenyl-4,5-dihydro...)S. aureus0.02524
E. coli0.01922
Other Oxazoline DerivativesPseudomonas aeruginosa0.03020

These findings suggest that the presence of specific substituents on the oxazoline ring can enhance antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity and ultimately leading to cell death.

Case Studies

Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial properties of various oxazoline derivatives, including 1-(3-Phenyl-4,5-dihydro...) against clinical isolates of E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 0.019 mg/mL, indicating strong antibacterial potential.

Case Study 2: Antifungal Activity
In another investigation, the antifungal activity was assessed against Candida albicans. The compound demonstrated an MIC value of 0.0048 mg/mL, showcasing its potential as an antifungal agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions between β-keto esters and hydroxylamine derivatives. For example, a modified procedure from related oxazole syntheses involves reacting ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, followed by phenyl group introduction via palladium-catalyzed cross-coupling. Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/EtOAc) are critical steps .

Q. How is spectroscopic characterization (NMR, IR, MS) utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : The dihydroisoxazole ring protons (δ 3.5–4.5 ppm) and acetyl group (singlet at δ 2.1–2.3 ppm) are diagnostic. Aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm.
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) confirm the oxazole and ketone moieties.
  • MS : Molecular ion peak at m/z 189.19 (calculated for C₁₁H₁₁NO₂) and fragmentation patterns (e.g., loss of acetyl group) validate the structure .

Q. What key physicochemical properties (e.g., logP, PSA) influence its solubility and reactivity?

  • Methodological Answer :

  • logP : Calculated logP ~1.94 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like DMSO or dichloromethane.
  • Polar Surface Area (PSA) : ~56 Ų, derived from the oxazole nitrogen and ketone oxygen, impacts permeability and hydrogen-bonding potential .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) can be refined using SHELXL. Key steps include:

  • Structure Solution : Patterson methods (SHELXD) for initial phase determination.
  • Refinement : Anisotropic displacement parameters for non-H atoms, with H atoms added geometrically.
  • Validation : R-factor convergence (<5%) and analysis of residual electron density maps to confirm stereochemistry .

Q. What computational approaches are used to analyze the conformational dynamics of the dihydroisoxazole ring?

  • Methodological Answer : Cremer-Pople puckering parameters quantify ring non-planarity. For the five-membered dihydroisoxazole:

  • Amplitude (q₂) : Measures deviation from planarity (typical range: 0.3–0.5 Å).
  • Phase Angle (φ) : Determines puckering mode (e.g., envelope vs. twist). DFT calculations (B3LYP/6-31G*) optimize geometry and compute vibrational frequencies to validate experimental data .

Q. How can structure-activity relationship (SAR) studies be designed to explore its potential immunomodulatory effects?

  • Methodological Answer : Based on analogs like HAB-439 ( ), replace the phosphonic acid group with acetyl to assess impact on immune response modulation.

  • In vitro assays : Measure cytokine production (e.g., IL-6, TNF-α) in macrophage models.
  • Docking studies : Target aminopeptidase B (PDB: 1WR7) to predict binding affinity differences .

Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules?

  • Methodological Answer :

  • SQUEEZE (PLATON) : Models diffuse electron density from disordered solvents.
  • Twinned Refinement (SHELXL) : Applies HKLF5 format for twin-law correction.
  • Validation Tools : CheckCIF/ADDSYM to identify symmetry mismatches .

Q. How are impurity profiles analyzed during synthesis using HPLC-MS?

  • Methodological Answer :

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 3.5 μm).
  • Gradient : 10–90% acetonitrile in 0.1% formic acid over 20 min.
  • MS Detection : ESI+ mode identifies byproducts (e.g., diastereomers at m/z 189.19 + 16 for hydroxylated impurities) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one

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